{5-oxaspiro[3.4]octan-6-yl}methanol
Description
{5-Oxaspiro[3.4]octan-6-yl}methanol is a spirocyclic compound featuring a methanol group (-CH2OH) attached to the 6-position of a 5-oxaspiro[3.4]octane scaffold. This structure combines a tetrahydrofuran-like oxygen-containing ring fused to a cyclobutane ring, creating a rigid bicyclic framework. Spirocyclic compounds are valued in medicinal chemistry for their conformational rigidity, which can enhance binding specificity and metabolic stability .
Properties
CAS No. |
1849275-00-8 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-oxaspiro[3.4]octan-6-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. Subsequent functionalization steps introduce the methanol group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
{5-oxaspiro[3.4]octan-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
{5-oxaspiro[3.4]octan-6-yl}methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {5-oxaspiro[3.4]octan-6-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Functional Group Derivatives of 5-Oxaspiro[3.4]octan-6-yl Scaffold
Key Observations :
- Ethanol Derivative: The elongation of the carbon chain (ethanol vs. methanol) slightly increases molecular weight but reduces commercial availability (discontinued) .
- Amine Derivative : The substitution of -OH with -NH2 enhances solubility in polar solvents and broadens utility in drug discovery, particularly as a building block for KRAS G12C inhibitors (e.g., antitumor agents) .
Heteroatom and Ring Modifications
Table 2: Heteroatom and Spiro-Ring Variations
Key Observations :
- Nitrogen Incorporation : Azaspiro compounds (e.g., 5-azaspiro) exhibit altered electronic properties, enhancing interactions with biological targets. The hydrochloride salt in improves solubility and shelf life .
- Ring Size Effects : Smaller spiro systems (e.g., heptane in vs. octane in the target compound) may reduce steric hindrance, favoring synthetic accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
